molecular formula C18H26N2O2S B2978013 1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea CAS No. 1448028-01-0

1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2978013
CAS No.: 1448028-01-0
M. Wt: 334.48
InChI Key: KIYUJFKTWJZPDT-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea is a sophisticated chemical hybrid designed for advanced pharmaceutical and medicinal chemistry research. This unique compound integrates a rigid, lipophilic adamantane moiety, known for enhancing metabolic stability and bioavailability in drug candidates, with a thiophene heterocycle, a privileged structure in bioactive molecules . The adamantane group is a well-documented pharmacophore in medicinal chemistry, featured in compounds with diverse biological activities, including antiviral and anti-inflammatory applications . The thiophene ring offers a versatile handle for further synthetic modification and is commonly explored for its potential in developing novel therapeutic agents. Urea-based molecular frameworks, like the one in this compound, are frequently investigated as primary pharmacophores in potent enzyme inhibitors, such as soluble epoxide hydrolase (sEH) inhibitors, which are significant in cardiovascular and metabolic disease research . This reagent is intended for use as a key intermediate or building block in the synthesis of novel chemical entities, for structure-activity relationship (SAR) studies, and for probing biological mechanisms. It is supplied For Research Use Only and is strictly not intended for personal, human, or veterinary diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-22-16(15-2-3-23-11-15)10-19-17(21)20-18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,11-14,16H,4-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYUJFKTWJZPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug discovery programs.

    Materials Science: The adamantane moiety imparts rigidity and stability to the compound, making it useful in the design of novel materials with specific properties, such as high thermal stability and mechanical strength.

    Biological Studies: The compound can be used as a probe to study biological processes involving thiophene derivatives and urea linkages.

    Industrial Applications: It may find use in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s binding affinity and selectivity, while the thiophene ring and urea linkage contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Adamantyl Ureas

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea C21H26N2O2S 2-methoxy-2-(thiophen-3-yl)ethyl 370.5
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea C17H21ClN2O 4-chlorophenyl 312.8
1-(1-Adamantyl)-3-(5-methyl-1-propylpyrazol-3-yl)urea C18H28N4O 5-methyl-1-propylpyrazol-3-yl 316.4
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea C19H30N2O bicyclo[2.2.1]heptan-2-yl 302.5

Physicochemical Properties

  • Melting Points : Adamantyl ureas with rigid substituents (e.g., pyrazolyl, oxadiazolyl) exhibit higher melting points (>200°C) due to strong hydrogen-bonding networks . The target compound’s melting point is undocumented but likely influenced by its flexible ethyl linker.
  • Hydrogen Bonding : Crystal structures of analogs (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) reveal zigzag polymeric chains via N–H⋯O interactions (H⋯A distances: 2.072–2.225 Å) . The thiophene sulfur and methoxy oxygen in the target compound may introduce weaker S⋯H or O⋯H interactions, altering crystallinity.

Biological Activity

1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea, a compound characterized by its adamantane core and thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies of this compound, highlighting its therapeutic potential.

  • Chemical Formula : C18H26N2O2S
  • Molecular Weight : 334.476 g/mol
  • CAS Number : 1448028-01-0

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with thiophene-containing urea precursors. The method generally includes:

  • Formation of Thiourea Intermediate : Reaction of thiophene derivatives with isocyanates.
  • Coupling with Adamantane : The thiourea is then reacted with an adamantane derivative under suitable conditions to yield the target compound.

Anticancer Activity

Research indicates that derivatives of adamantane, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds induced apoptosis in various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism involved caspase activation and cleavage of PARP, indicating a caspase-dependent apoptosis pathway .

CompoundCell LineIC50 (µM)Mechanism
5rHepG210.56 ± 1.14Caspase-dependent apoptosis
-MCF7Not specifiedNot specified
-HeLaNot specifiedNot specified

Antimicrobial Activity

Thiourea derivatives are recognized for their antimicrobial properties. The presence of the thiophene group in the compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against bacterial strains. However, specific data on the antimicrobial activity of this compound remains limited.

Urease Inhibition

Urease inhibitors are crucial in managing conditions like urease-related infections and kidney stones. Compounds structurally similar to thioureas have shown promise as effective urease inhibitors. Although direct studies on this specific compound's urease inhibitory activity are lacking, its structural analogs indicate potential in this area .

Case Studies and Research Findings

Several studies have investigated related compounds with similar structural features:

  • Crystal Structure Analysis : The crystal structure of related adamantane-thiourea compounds has been elucidated, providing insights into their molecular interactions and stability .
  • Biological Evaluations : Investigations into N-substituted derivatives have revealed varying degrees of biological activity, underscoring the importance of structural modifications on efficacy .

Q & A

What are the optimal synthetic routes for preparing 1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea?

Level: Basic
Answer: The compound is synthesized via multi-step reactions involving:

  • Step 1: Condensation of adamantane derivatives with thiourea intermediates under basic conditions (e.g., K₂CO₃ in toluene at room temperature) .
  • Step 2: Functionalization of the thiophene moiety using methoxyethyl groups via nucleophilic substitution, optimized at 60°C in toluene .
  • Step 3: Urea bond formation using triphosgene in tetrahydrofuran (THF) at 0°C, followed by amine coupling .
    Key considerations include inert atmosphere (N₂) for moisture-sensitive steps and purification via column chromatography to isolate the final product.

How is the molecular structure of this compound characterized?

Level: Basic
Answer: Structural elucidation employs:

  • X-ray crystallography to determine bond lengths (e.g., C–C bonds at 1.53–1.57 Å) and torsion angles (e.g., 12.24° for the methoxy-thiophene group) .
  • NMR spectroscopy (¹H/¹³C) to confirm adamantane rigidity and thiophene ring proton environments .
  • Density Functional Theory (DFT) to validate experimental geometry against computational models, ensuring planar alignment of the urea core .

What in vitro models are used to evaluate the biological activity of this compound?

Level: Advanced
Answer: Biological screening involves:

  • Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Kinase inhibition studies targeting EGFR or VEGFR2, with IC₅₀ comparisons to reference inhibitors like erlotinib .
  • Molecular docking simulations to predict binding affinity to hydrophobic pockets, guided by adamantane’s rigid scaffold .
    Data interpretation requires normalization to solvent controls and statistical validation (e.g., ANOVA with p < 0.05) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced
Answer: Discrepancies arise from variations in:

  • Assay conditions (e.g., serum concentration, incubation time). Validate protocols using standardized guidelines (e.g., NCI-60 panel) .
  • Structural analogs : Perform Structure-Activity Relationship (SAR) studies by modifying the methoxy or thiophene groups to isolate contributing factors .
  • Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity) and cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

What experimental design principles apply to stability studies of this compound?

Level: Advanced
Answer: Stability assessments require:

  • Forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions .
  • HPLC-MS monitoring to track degradation products (e.g., hydrolysis of the urea bond) .
  • Thermogravimetric Analysis (TGA) to determine thermal stability (decomposition >250°C typical for adamantane derivatives) .
    Storage recommendations: desiccated at –20°C in amber vials to prevent moisture and light-induced degradation .

How does the adamantane moiety influence the compound’s physicochemical properties?

Level: Basic
Answer: The adamantane group enhances:

  • Lipophilicity (logP >3), improving blood-brain barrier permeability .
  • Thermal stability due to its rigid, diamondoid structure (decomposition onset at ~300°C) .
  • Steric effects , which reduce metabolic degradation by cytochrome P450 enzymes .
    Quantitative structure-property relationship (QSPR) models correlate adamantane’s van der Waals volume with solubility limitations in polar solvents .

What advanced spectroscopic techniques are used to study intermolecular interactions?

Level: Advanced
Answer:

  • Solid-state NMR probes hydrogen bonding between the urea NH and methoxy oxygen .
  • Single-crystal XRD reveals π-π stacking between thiophene rings and adjacent aromatic systems (distance ~3.5 Å) .
  • FT-IR spectroscopy identifies key vibrational modes (e.g., urea C=O stretch at ~1680 cm⁻¹) affected by crystal packing .

How should researchers validate computational models for this compound?

Level: Advanced
Answer:

  • Benchmarking : Compare DFT-optimized geometries with XRD data (RMSD <0.1 Å acceptable) .
  • Docking validation : Use co-crystallized ligand data (e.g., PDB entries) to calibrate scoring functions .
  • ADMET prediction : Cross-check in silico results (e.g., CYP inhibition) with in vitro hepatocyte assays .

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